[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol
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Description
“[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the condensation of 4-aminobenzaldehyde with imidazole to form [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol.", "Starting Materials": [ "4-nitrobenzaldehyde", "sodium borohydride", "imidazole", "acetic acid", "ethanol", "water" ], "Reaction": [ "Dissolve 4-nitrobenzaldehyde in ethanol and add a solution of sodium borohydride in water dropwise with stirring.", "Add acetic acid to the reaction mixture to quench the excess sodium borohydride.", "Filter the resulting mixture and wash the solid with water to obtain 4-aminobenzaldehyde.", "Dissolve 4-aminobenzaldehyde and imidazole in ethanol and reflux the mixture for several hours.", "Cool the reaction mixture and filter the solid product.", "Wash the solid with water and recrystallize from ethanol to obtain [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol." ] } | |
CAS No. |
1340189-83-4 |
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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